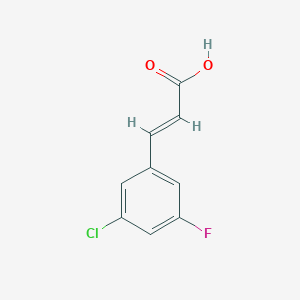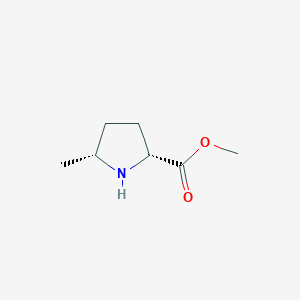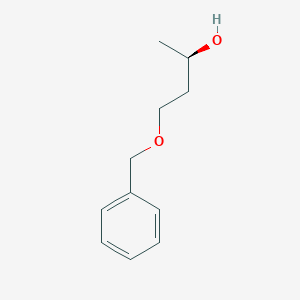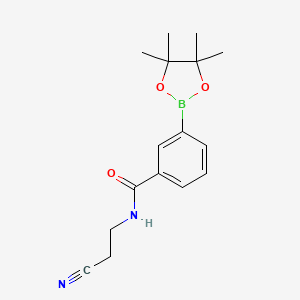
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as Boc-Lys(Cyanoethyl)amide, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research.
Mechanism of Action
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide works by introducing a cyanoethyl group into lysine residues of a protein. This group can then be selectively cross-linked to other proteins using a variety of cross-linking reagents. This cross-linking can help to identify protein-protein interactions and potential drug targets.
Biochemical and Physiological Effects:
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide has not been extensively studied for its biochemical and physiological effects. However, it is expected to have minimal effects on biological systems due to its relatively small size and the fact that it is designed to selectively cross-link lysine residues in proteins.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide in lab experiments is its ability to selectively cross-link lysine residues in proteins. This can help researchers to identify protein-protein interactions and potential drug targets. However, a limitation of this compound is that it may not be suitable for all types of proteins or cross-linking reagents.
Future Directions
There are several future directions for N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide research. One potential direction is to explore its use in identifying protein-protein interactions in disease states, such as cancer. Another direction is to investigate its potential use in drug discovery and development. Additionally, researchers may explore new cross-linking reagents that can be used in conjunction with N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide to expand its utility in protein-protein interaction studies.
Scientific Research Applications
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide(Cyanoethyl)amide has been used in scientific research as a tool for studying protein-protein interactions. It can be used to introduce a cyanoethyl group into lysine residues of a protein, which can then be selectively cross-linked to other proteins using a variety of cross-linking reagents. This allows researchers to study protein-protein interactions and identify potential drug targets.
properties
IUPAC Name |
N-(2-cyanoethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-5-7-12(11-13)14(20)19-10-6-9-18/h5,7-8,11H,6,10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCFJIQYAPNPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tianeptine sodium impurity E [EP]](/img/structure/B3330970.png)
![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylthiochromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylthiochromenylium;perchlorate](/img/structure/B3330977.png)
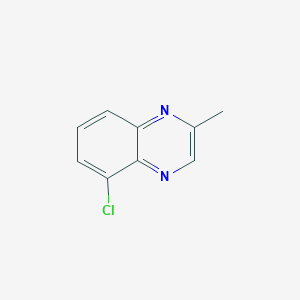
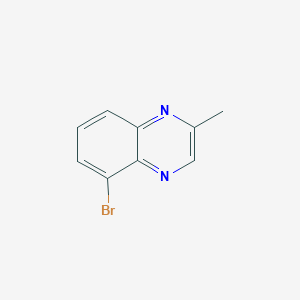
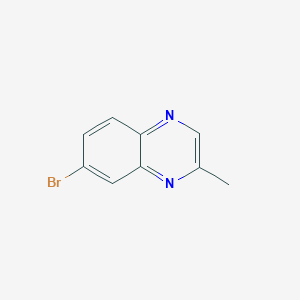
![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B3331013.png)

![Thieno[3,2-d]pyrimidin-2-ylmethanol](/img/structure/B3331025.png)
![2-(Chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331032.png)
![2-(Bromomethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331034.png)
